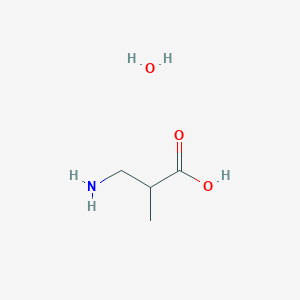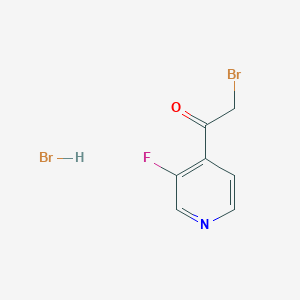
2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide
Descripción general
Descripción
2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide, or 2-BrFEP, is an organobromine compound that has been used in a variety of applications in organic chemistry, including in the synthesis of pharmaceuticals and natural products. It is a white crystalline solid with a melting point of 84-86 °C, and is soluble in water and organic solvents. 2-BrFEP has been used as a reagent in a wide range of reactions, including nucleophilic substitution, Friedel-Crafts acylation, and the synthesis of heterocycles.
Mecanismo De Acción
2-BrFEP acts as a nucleophilic reagent in a variety of reactions, including nucleophilic substitution, Friedel-Crafts acylation, and the synthesis of heterocycles. In nucleophilic substitution reactions, 2-BrFEP acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the displacement of the leaving group, and the formation of a new bond between the nucleophile and the electrophilic carbon. In Friedel-Crafts acylation reactions, 2-BrFEP acts as an acylating agent, reacting with the electrophilic carbon of an aromatic ring to form a new C-O bond.
Efectos Bioquímicos Y Fisiológicos
2-BrFEP has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic in high doses and should be handled with care. Additionally, it is known to be a skin and eye irritant and should be avoided in contact with the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BrFEP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available in a variety of chemical suppliers. Additionally, it is soluble in a variety of organic solvents, making it easy to work with. However, it is also toxic and should be handled with care. Additionally, it is a strong irritant and should be avoided in contact with the skin and eyes.
Direcciones Futuras
There are a variety of potential future directions for 2-BrFEP research. One potential direction is the development of new synthetic methods for the synthesis of 2-BrFEP, such as the use of catalytic methods. Additionally, research could be conducted into the use of 2-BrFEP in the synthesis of novel pharmaceuticals and natural products. Finally, further research into the biochemical and physiological effects of 2-BrFEP could be conducted, with the aim of understanding its potential therapeutic uses.
Aplicaciones Científicas De Investigación
2-BrFEP has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals and natural products. It has been used in the synthesis of a variety of heterocycles, including imidazoles, pyridines, and quinolines. It has also been used in the synthesis of peptide and protein derivatives, as well as in the synthesis of small-molecule drugs. Additionally, 2-BrFEP has been used in the synthesis of a variety of organic compounds, including aldehydes, ketones, and carboxylic acids.
Propiedades
IUPAC Name |
2-bromo-1-(3-fluoropyridin-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCJAZIHFEEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CBr)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

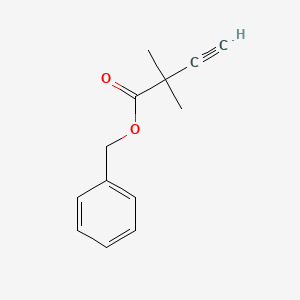
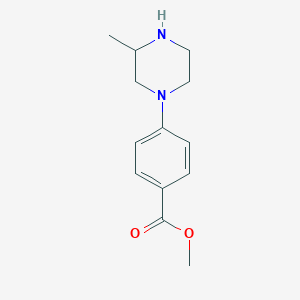
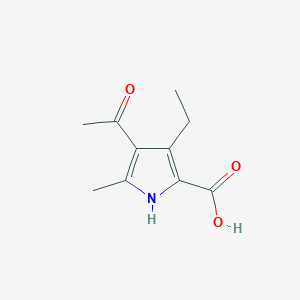
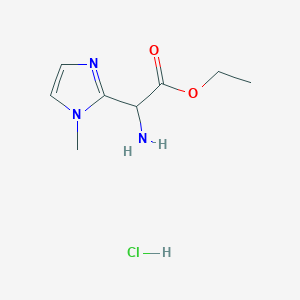
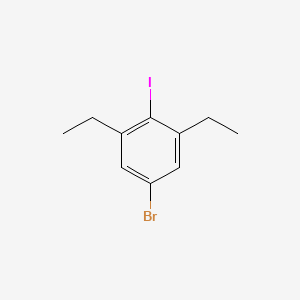
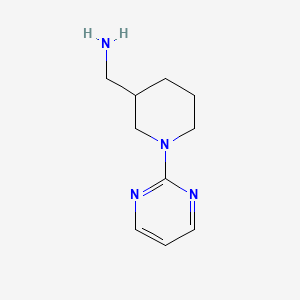
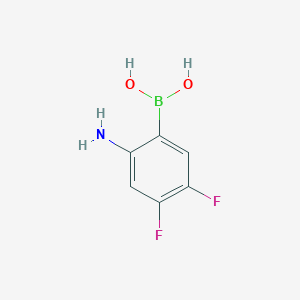
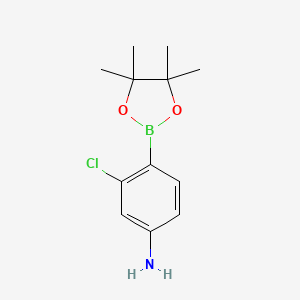
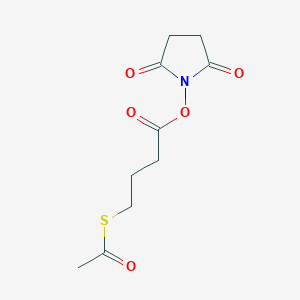
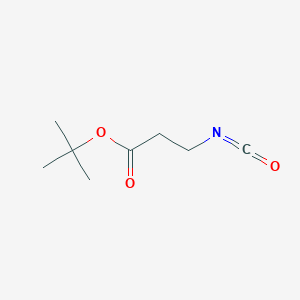
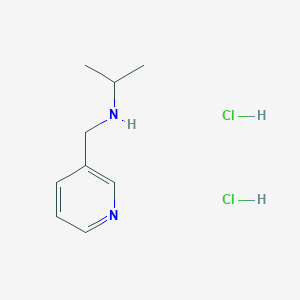
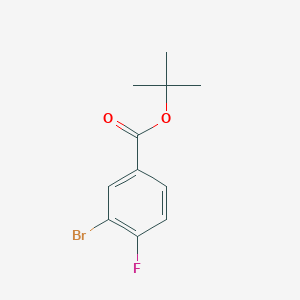
![1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride](/img/structure/B1520588.png)
